molecular formula C17H11FO B14759957 (2-Fluorophenyl)(naphthalen-1-yl)methanone CAS No. 1543-59-5

(2-Fluorophenyl)(naphthalen-1-yl)methanone

Cat. No.: B14759957
CAS No.: 1543-59-5
M. Wt: 250.27 g/mol
InChI Key: IWFQUZARPSJLSN-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(naphthalen-1-yl)methanone: is a synthetic organic compound that belongs to the class of naphthoyl derivatives It is characterized by the presence of a fluorophenyl group attached to a naphthalen-1-yl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(naphthalen-1-yl)methanone typically involves the acylation of naphthalene derivatives with fluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. The general reaction scheme is as follows:

    Naphthalene: is reacted with in the presence of .

  • The reaction mixture is stirred at low temperatures to control the exothermic reaction.
  • The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk handling: of reactants and solvents.

    Continuous monitoring: of reaction parameters to ensure high yield and purity.

    Automated purification: techniques such as high-performance liquid chromatography (HPLC) for large-scale isolation of the product.

Chemical Reactions Analysis

Types of Reactions: (2-Fluorophenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: Employed in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (1-Naphthyl)(phenyl)methanone
  • (2-Fluorophenyl)(phenyl)methanone
  • (1-Naphthyl)(2-fluorophenyl)methanone

Uniqueness:

  • The presence of both the fluorophenyl and naphthalen-1-yl groups in (2-Fluorophenyl)(naphthalen-1-yl)methanone imparts unique electronic and steric properties, distinguishing it from other similar compounds.
  • Its specific substitution pattern allows for distinct reactivity and interaction with biological targets, making it valuable in specialized research applications.

Properties

CAS No.

1543-59-5

Molecular Formula

C17H11FO

Molecular Weight

250.27 g/mol

IUPAC Name

(2-fluorophenyl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C17H11FO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H

InChI Key

IWFQUZARPSJLSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3F

Origin of Product

United States

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